molecular formula C10H19NO2 B2445926 {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol CAS No. 2044927-11-7

{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol

Cat. No.: B2445926
CAS No.: 2044927-11-7
M. Wt: 185.267
InChI Key: KUXXUJMUFVDZEH-UHFFFAOYSA-N
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Description

{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol is a spirocyclic compound characterized by a unique structure that includes both oxygen and nitrogen atoms within its spiro ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol typically involves the formation of the spirocyclic ring system through cyclization reactions. One common method includes the use of Prins cyclization, which allows for the construction of the spiro ring in a single step . The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like Lewis acids to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing scalable purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

{9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions can produce alcohols or amines .

Mechanism of Action

The mechanism of action of {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows for specific binding to active sites, potentially inhibiting enzyme activity or modulating receptor function . The pathways involved may include signal transduction cascades and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the methanol group in {9-Oxa-2-azaspiro[5.5]undecan-3-yl}methanol distinguishes it from other similar compounds, providing unique reactivity and binding characteristics. This makes it a valuable compound for specific applications in scientific research and industry .

Properties

IUPAC Name

9-oxa-2-azaspiro[5.5]undecan-3-ylmethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c12-7-9-1-2-10(8-11-9)3-5-13-6-4-10/h9,11-12H,1-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUXXUJMUFVDZEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCOCC2)CNC1CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044927-11-7
Record name {9-oxa-2-azaspiro[5.5]undecan-3-yl}methanol
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